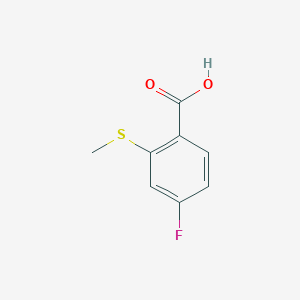

4-Fluoro-2-(methylthio)benzoic acid

Description

Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry

4-Fluoro-2-(methylthio)benzoic acid belongs to the broad and important class of fluorinated aromatic carboxylic acids. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can profoundly alter a molecule's physical, chemical, and biological properties. chemicalbook.comresearchgate.net Fluorine's high electronegativity can influence a compound's acidity, basicity, metabolic stability, and lipophilicity. researchgate.net It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom.

Fluorinated aromatic carboxylic acids, in particular, are prized as versatile building blocks. hokudai.ac.jp The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, such as amidation, esterification, and reduction. The fluorine atom, depending on its position on the aromatic ring, can direct further substitution reactions and enhance the biological activity of the final product.

Strategic Importance in Modern Synthetic Methodologies

The strategic importance of 4-Fluoro-2-(methylthio)benzoic acid lies in its capacity to serve as a scaffold for constructing complex molecular architectures. Its utility has been demonstrated in the synthesis of intermediates for potential therapeutic agents. For instance, it is a known precursor in the preparation of 4-fluoro-2-(methylthio)benzylamine, a key component in the research and development of HIV-1 integrase inhibitors. researchgate.netbrieflands.com

The presence of the methylthio (-SCH3) group ortho to the carboxylic acid introduces another layer of synthetic versatility. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, further modifying the electronic properties and steric profile of the molecule. This strategic placement of three distinct functional groups allows for a high degree of control and flexibility in multistep synthetic sequences.

A common synthetic route to 4-Fluoro-2-(methylthio)benzoic acid starts from the commercially available 2-bromo-4-fluorobenzoic acid. sigmaaldrich.comfishersci.it This precursor undergoes a regioselective lithiation followed by quenching with dimethyl disulfide to introduce the methylthio group.

Table 1: Physicochemical Properties of 4-Fluoro-2-(methylthio)benzoic acid

| Property | Value |

| CAS Number | 410545-51-6 bldpharm.com |

| Molecular Formula | C₈H₇FO₂S |

| Molecular Weight | 186.20 g/mol bldpharm.com |

| Appearance | Solid |

| Related Categories | Fluorinated Building Blocks, Sulfides, Carboxylic Acids, Benzene (B151609) Compounds bldpharm.com |

This table presents key physicochemical properties of 4-Fluoro-2-(methylthio)benzoic acid.

Historical Development and Initial Research Perspectives on Related Compounds

While specific historical records for 4-Fluoro-2-(methylthio)benzoic acid are not extensively documented, its development can be understood within the broader history of organofluorine and organosulfur chemistry. The field of organofluorine chemistry gained significant momentum in the 20th century. nih.gov A key breakthrough in the synthesis of fluoroaromatic compounds was the Schiemann reaction, discovered in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via diazonium salts. nih.gov

The synthesis and study of benzoic acid and its derivatives have an even longer history, dating back to the 16th century. ijarsct.co.in The industrial production of benzoic acid began with methods like the hydrolysis of benzotrichloride, later replaced by the catalytic air oxidation of toluene (B28343). ijarsct.co.in

The introduction of sulfur-containing functional groups, such as the methylthio group, into aromatic rings has also been a subject of extensive research. Thiobenzoic acid and its derivatives have been synthesized through various methods, including the reaction of benzoyl chloride with potassium hydrosulfide. orgsyn.org Research into substituted benzoic acids has been driven by the search for new bioactive compounds, with studies exploring their potential as anti-apoptotic proteins and anti-HIV-1 inhibitors. nih.govnih.gov The development of compounds like 4-Fluoro-2-(methylthio)benzoic acid is a result of the convergence of these historical research streams, aiming to create novel molecular scaffolds with tailored properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNHOVGZQIGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Fluoro 2 Methylthio Benzoic Acid

Retrosynthetic Analysis and Key Disconnections for 4-Fluoro-2-(methylthio)benzoic acid Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-Fluoro-2-(methylthio)benzoic acid, the primary disconnections involve the carbon-sulfur (C-S) bond and the carbon-carboxyl (C-COOH) bond.

Two main retrosynthetic strategies emerge:

Strategy A: C-S Bond Disconnection. This is the most common approach. The target molecule is disconnected at the C2-S bond, leading to a synthon of an electrophilic methylthio group (CH3S+) and a nucleophilic 4-fluoro-2-carboxyphenyl anion, or a nucleophilic methylthiolate (CH3S-) and an electrophilic 4-fluorophenyl cation bearing a carboxyl group (or a masked equivalent) at C1 and a leaving group at C2. This leads to practical starting materials like 2-halo-4-fluorobenzoic acids or 2,4-dihalogenated benzene (B151609) derivatives.

Strategy B: C-COOH Bond Disconnection. This strategy involves disconnecting the carboxylic acid group first. This leads to a 1-fluoro-3-(methylthio)benzene intermediate, which would then require a carboxylation step. This approach is generally less direct because the regioselective carboxylation of 1-fluoro-3-(methylthio)benzene can be challenging to control.

These retrosynthetic pathways form the basis for the classical and modern synthetic methodologies discussed in the following sections.

Classical Synthetic Routes to 4-Fluoro-2-(methylthio)benzoic acid

Classical routes remain fundamental in the synthesis of 4-Fluoro-2-(methylthio)benzoic acid, primarily relying on well-established aromatic substitution and functional group manipulation techniques.

Electrophilic Aromatic Substitution Strategies

Direct electrophilic aromatic substitution to introduce the methylthio group onto a 4-fluorobenzoic acid skeleton is challenging. The carboxylic acid group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The combined effect of these substituents makes the C2 position (ortho to the carboxyl group and fluorine) electronically unfavorable for electrophilic attack.

While direct electrophilic fluorination of benzoic acid derivatives in strong acidic media has been reported, converting fluorine into a powerful electrophile, similar direct thiomethylation is not a standard route for this specific isomer. The synthesis would more likely proceed by introducing the substituents in a different order, avoiding a direct electrophilic substitution on a pre-formed 4-fluorobenzoic acid.

Nucleophilic Aromatic Substitution (SNAr) Based Precursor Routes

A highly effective method for synthesizing 4-Fluoro-2-(methylthio)benzoic acid involves a Nucleophilic Aromatic Substitution (SNAr) reaction on a suitable precursor, followed by functional group transformation. The presence of electron-withdrawing groups (like fluorine and a nitrile) on the aromatic ring facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. semanticscholar.org

A practical synthesis starts with 2,4-difluorobenzonitrile (B34149). The fluorine atom at the C2 position is activated towards nucleophilic attack by the para-nitrile group. It can be selectively displaced by a methylthiolate nucleophile. The resulting 4-fluoro-2-(methylthio)benzonitrile is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

| Reaction Step | Reagents and Conditions | Yield | Reference |

| SNAr Reaction | 2,4-difluorobenzonitrile, Sodium thiomethoxide (NaSMe), N,N-Dimethylformamide (DMF) | 71% | Current time information in Bangalore, IN. |

| Hydrolysis | 4-fluoro-2-(methylthio)benzonitrile, Strong acid or base (e.g., NaOH, H2SO4), Heat | High | Current time information in Bangalore, IN. |

This SNAr-based route is advantageous due to its regioselectivity and the relatively mild conditions required for the C-S bond formation.

Carboxylation Methodologies for Aromatic Precursors

This approach involves introducing the methylthio group onto an aromatic ring that already contains the carboxylic acid function, typically alongside a directing group or a site for metalation. A prominent example starts from 2-bromo-4-fluorobenzoic acid.

The strategy involves a directed ortho-metalation (DoM). The carboxylic acid group directs a strong base to deprotonate the ortho position (C2). However, due to the presence of the bromine atom at C2, a halogen-metal exchange is the more feasible pathway. The process involves the following steps:

Formation of a dianion from commercially available 2-bromo-4-fluorobenzoic acid using a combination of a Grignard reagent (to deprotonate the carboxylic acid) and an organolithium reagent (for halogen-metal exchange).

The resulting aryllithium species at the C2 position is then quenched with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃).

An acidic workup re-protonates the carboxylate to yield 4-Fluoro-2-(methylthio)benzoic acid.

This method provides the target compound in a high yield from readily available starting materials.

| Reaction | Starting Material | Reagents | Conditions | Yield | Reference |

| Thiolation | 2-Bromo-4-fluorobenzoic acid | 1. Methylmagnesium chloride2. n-Butyllithium3. Dimethyl disulfide | THF, -78°C | 80% | Current time information in Bangalore, IN. |

Modern and Advanced Synthetic Techniques for 4-Fluoro-2-(methylthio)benzoic acid

Modern synthetic chemistry offers powerful tools for bond formation, with transition-metal catalysis being at the forefront.

Transition-Metal Catalyzed Coupling Reactions in Aromatic Functionalization

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-S bonds, providing an alternative to classical SNAr reactions, especially for less activated aromatic halides. thieme-connect.com Palladium- and copper-catalyzed reactions are the most common.

A plausible, though not explicitly detailed in readily available literature for this exact molecule, modern approach would involve the coupling of a 2-halo-4-fluorobenzoic acid derivative with a methylthiol source. For instance, a palladium-catalyzed reaction (such as the Migita or Hartwig-Buchwald C-S coupling) could be employed.

Hypothetical Palladium-Catalyzed Route:

Substrates : 2-Iodo- or 2-bromo-4-fluorobenzoic acid and a methylthiol source (e.g., sodium thiomethoxide or methyl mercaptan with a base).

Catalyst System : A palladium source like Pd(OAc)₂ or Pd₂(dba)₃, combined with a suitable phosphine (B1218219) ligand (e.g., Xantphos, dppf) and a base (e.g., NaOt-Bu, Cs₂CO₃).

This approach offers the potential for high functional group tolerance and catalytic efficiency. thieme-connect.de Another advanced strategy involves the decarbonylative thiolation of aryl thioesters, which can be derived from carboxylic acids, using nickel or palladium catalysts, representing an innovative route from a benzoic acid derivative to an aryl thioether. researchgate.net

Regioselective and Chemoselective Synthesis Approaches

The primary challenge in synthesizing 4-Fluoro-2-(methylthio)benzoic acid lies in achieving the correct substitution pattern on the benzene ring. Regioselectivity, the control of where substituents attach, and chemoselectivity, the reaction of one functional group in the presence of others, are paramount.

One effective regioselective strategy involves the nucleophilic aromatic substitution (SNAr) on a difluoro-substituted precursor. For instance, the reaction of 2,4-difluorobenzonitrile with sodium methanethiolate (B1210775) can be optimized to favor the substitution of the fluorine atom at the 2-position. tandfonline.com The choice of solvent plays a critical role in directing this substitution, thereby influencing the ratio of the desired product to its isomer. tandfonline.com Optimized conditions using this method have been reported to furnish the key intermediate, 4-fluoro-2-(methylthio)benzonitrile, in good yield. tandfonline.com

Another powerful technique is directed ortho-metalation (DoM). This approach begins with a molecule where a directing group guides a metalating agent (like an organolithium reagent) to a specific adjacent position. In one documented synthesis, 4-fluoro-2-bromobenzoic acid is metalated, which then directs the subsequent reaction with dimethyl disulfide to introduce the methylthio group regioselectively at the 2-position. tandfonline.com

Furthermore, the direct displacement of a halogen at the 2-position of a benzoic acid derivative is a viable, chemoselective route. The carboxylic acid group can be protected as its salt, preventing it from interfering with the reaction. A process for a related compound, 2-alkylthio-4-trifluoromethylbenzoic acid, demonstrates that heating the sodium salt of the corresponding 2-chlorobenzoic acid with sodium thiomethoxide in an anhydrous polar aprotic solvent like N-methylpyrrolidinone (NMP) can lead to a near-quantitative yield of the desired product. google.com This method avoids the use of organolithium reagents, which often require cryogenic temperatures unsuitable for large-scale production. google.com The temperature of the reaction can also be a tool for controlling regioselectivity in certain cyclization reactions that form related structures. google.com

Table 1: Regioselective Synthesis Approaches

| Method | Starting Material | Key Reagents | Selectivity Principle | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Difluorobenzonitrile | Sodium methanethiolate, various solvents | The electronic properties of the ring and solvent effects direct the nucleophile to the 2-position over the 4-position. | tandfonline.com |

| Directed Ortho-Metalation (DoM) | 4-Fluoro-2-bromobenzoic acid | Organolithium reagent, Dimethyl disulfide | The existing functional groups direct the metalation and subsequent substitution to the specific ortho position. | tandfonline.com |

| Nucleophilic Displacement on a Salt | 2-Halo-benzoic acid sodium salt | Sodium thiomethoxide, NMP | The carboxylate salt is unreactive, allowing for chemoselective displacement of the 2-halo substituent by the thiolate. | google.com |

Green Chemistry Principles in 4-Fluoro-2-(methylthio)benzoic acid Synthesis

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis is a prominent green technique applicable to this field. rasayanjournal.co.inresearchgate.net Microwave irradiation can dramatically shorten reaction times compared to conventional heating methods, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.net

Solvent-free, or neat, reactions represent another core green chemistry strategy. acs.org By eliminating the solvent, this approach drastically reduces waste and simplifies purification. The use of solid-supported reagents can facilitate these solvent-free conditions. rasayanjournal.co.in

A more advanced green methodology involves the use of soluble polymer supports, such as polyethylene (B3416737) glycol (PEG). rasayanjournal.co.in In this technique, a starting material, like 4-fluoro-3-nitrobenzoic acid, is attached to the PEG support. The subsequent chemical transformations are carried out, and the polymer-bound intermediate can be easily precipitated and filtered after each step. This process minimizes the need for large volumes of solvents typically used for purification methods like column chromatography. The final product is cleaved from the polymer support at the end of the synthesis sequence. rasayanjournal.co.in

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Technique | Benefit | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times from hours to minutes, lowering energy consumption. | rasayanjournal.co.inresearchgate.net |

| Waste Prevention | Solvent-Free Reactions | Eliminates the use of organic solvents, preventing pollution and reducing disposal costs. | acs.org |

| Safer Solvents & Auxiliaries | Soluble Polymer Supports (e.g., PEG) | Simplifies purification via precipitation/filtration, reducing the need for large quantities of chromatography solvents. | rasayanjournal.co.in |

Industrial Scale Synthesis Considerations and Process Optimization

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges centered on cost, safety, efficiency, and robustness. google.com

A key consideration for industrial production is the avoidance of hazardous reagents and extreme reaction conditions. google.comgoogle.com For example, syntheses employing organolithium reagents often require ultra-low (cryogenic) temperatures and strictly anhydrous and anaerobic conditions, which are difficult and expensive to maintain on a large scale. google.comgoogle.com Similarly, highly toxic reagents like copper (I) cyanide are avoided in the manufacture of pharmaceutical intermediates whenever possible. google.com Alternative routes, such as the Friedel-Crafts acylation or high-temperature nucleophilic substitution, are often preferred for their milder conditions and greater scalability. google.comgoogle.com

Process optimization is crucial for maximizing yield and purity, thereby ensuring economic viability. The presence of impurities, such as water, can significantly decrease the yield of the desired product. For the synthesis of related 2-alkylthio benzoic acids, it has been shown that increasing the concentration of water in the reaction mixture leads to a progressive drop in product yield. google.com Therefore, maintaining anhydrous conditions is a critical process parameter.

Table 3: Effect of Water on Yield in a Related Thiolation Reaction

| Water Concentration (% w/w) | Product Yield (%) |

|---|---|

| <0.01 | 100 |

| 0.5 | 80 |

| 1.0 | 65 |

| 2.0 | 36 |

Purification at an industrial scale also requires different methods than those used in a lab. While chromatography is common in research, recrystallization is often the method of choice for large-scale purification due to its cost-effectiveness and ability to handle large volumes of material. google.com For large-scale manufacturing, the implementation of continuous flow reactors and automated systems can offer significant advantages in terms of consistency, safety, and efficiency over traditional batch processing.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methylthio Benzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety in 4-Fluoro-2-(methylthio)benzoic acid

The carboxylic acid group is a versatile functional group that readily undergoes several classical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-Fluoro-2-(methylthio)benzoic acid can be readily converted to its corresponding esters and amides, which are important intermediates in the synthesis of more complex molecules.

Esterification: While specific literature on the esterification of 4-Fluoro-2-(methylthio)benzoic acid is not abundant, the reaction can be achieved using standard Fischer-Speier esterification conditions. This typically involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. For example, the esterification of a similar substituted benzoic acid, 4-fluoro-3-nitrobenzoic acid, has been successfully carried out under microwave irradiation with a catalytic amount of sulfuric acid.

Amidation: The amidation of 4-Fluoro-2-(methylthio)benzoic acid has been documented and is a key step in the synthesis of various biologically active compounds. This transformation is typically achieved by activating the carboxylic acid with a coupling agent to form a more reactive intermediate, which is then reacted with an amine. A variety of coupling agents can be employed, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)) often in the presence of an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

A specific example of an amidation reaction involves the treatment of 4-Fluoro-2-(methylthio)benzoic acid with ammonium (B1175870) chloride in the presence of EDC, HOAt, and a base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF). This method provides a direct route to the corresponding primary amide.

Table 1: Amidation of 4-Fluoro-2-(methylthio)benzoic acid

| Amine | Coupling Reagents | Solvent | Base | Product | Reference |

|---|---|---|---|---|---|

| Ammonium chloride | EDC, HOAt | DMF | DIPEA | 4-Fluoro-2-(methylthio)benzamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of 4-Fluoro-2-(methylthio)benzoic acid can be reduced to the corresponding primary alcohol, 4-fluoro-2-(methylthio)benzyl alcohol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. However, specific literature detailing the direct reduction of 4-Fluoro-2-(methylthio)benzoic acid is scarce. A related transformation that has been reported is the reduction of the corresponding nitrile, 4-fluoro-2-(methylthio)benzonitrile, to 4-fluoro-2-(methylthio)benzylamine using catalytic hydrogenation (H₂/Pd-C) in the presence of an acid. This suggests that the methylthio group is stable under these reductive conditions.

Decarboxylation: The removal of the carboxyl group from aromatic carboxylic acids, known as decarboxylation, can be a challenging transformation. For benzoic acid derivatives, this reaction often requires harsh conditions, such as high temperatures, and may be facilitated by the presence of copper catalysts. The presence of electron-withdrawing or sterically bulky ortho-substituents can promote decarboxylation. For fluorinated aromatic carboxylic acids, decarboxylative fluorination methods have been developed using silver catalysts and fluorinating agents like Selectfluor®, although these are typically more effective for aliphatic carboxylic acids. Aromatic carboxylic acids have been shown to be relatively inert under these silver-catalyzed fluorinative decarboxylation conditions.

Reactivity of the Fluoroaromatic System in 4-Fluoro-2-(methylthio)benzoic acid

The presence of a fluorine atom on the aromatic ring opens up pathways for nucleophilic aromatic substitution and influences the regioselectivity of electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

The fluorine atom in 4-Fluoro-2-(methylthio)benzoic acid is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. The carboxylic acid group, and especially its deprotonated carboxylate form, is an electron-withdrawing group that can activate the ring towards nucleophilic attack, particularly at the para-position. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion.

While direct SNAr on 4-Fluoro-2-(methylthio)benzoic acid is not extensively documented, the reactivity of similar systems provides insight. For instance, in the synthesis of related compounds, a key step involves the selective nucleophilic aromatic substitution of the fluorine atom in 2,4-difluorobenzonitrile (B34149) with a thiol. This highlights the ability of the fluorine atom to act as a leaving group in the presence of a suitable nucleophile. The use of organic photoredox catalysis has also emerged as a method to enable the nucleophilic defluorination of unactivated fluoroarenes with various nucleophiles, including amines and carboxylic acids.

Electrophilic Functionalization of the Aromatic Ring

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of 4-Fluoro-2-(methylthio)benzoic acid are directed by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the methylthio group and the carboxylic acid group (or carboxylate) also influence the position of incoming electrophiles. The interplay of these directing effects determines the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

A key method for the functionalization of this ring system is through metallation, which involves the deprotonation of an aromatic C-H bond by a strong base, followed by quenching with an electrophile. In a related compound, 4-fluoro-2-bromobenzoic acid, regioselective lithiation has been achieved, demonstrating that specific positions on the ring can be targeted for functionalization. This approach allows for the introduction of various electrophiles at a defined position on the aromatic ring.

Friedel-Crafts reactions, which introduce alkyl or acyl groups to an aromatic ring, are another class of electrophilic aromatic substitution. The success of these reactions on 4-Fluoro-2-(methylthio)benzoic acid would depend on the reaction conditions and the deactivating effect of the substituents on the ring.

Reactivity of the Methylthio Group in 4-Fluoro-2-(methylthio)benzoic acid

The methylthio group (-SCH₃) is a versatile functional group that can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. These

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of 4-fluoro-2-(methylthio)benzoic acid is susceptible to oxidation, leading to the formation of the corresponding sulfoxide, 4-fluoro-2-(methylsulfinyl)benzoic acid, and sulfone, 4-fluoro-2-(methylsulfonyl)benzoic acid. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of thioethers to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The reaction generally proceeds via an electrophilic attack on the sulfur atom.

A practical synthesis of 4-fluoro-2-(methylsulfonyl)benzylamine (B8790030) has been reported starting from 4-fluoro-2-(methylthio)benzoic acid. In this multi-step synthesis, the initial oxidation of the methylthio group to the methylsulfonyl group was achieved using m-CPBA. tandfonline.com The reaction involves the treatment of 4-fluoro-2-(methylthio)benzonitrile, derived from the corresponding benzoic acid, with an excess of m-CPBA in methylene (B1212753) chloride at room temperature. tandfonline.com This transformation is a key step in modifying the electronic properties and steric bulk of the sulfur substituent.

The kinetics of thioether oxidation have been studied for a range of aryl thioethers, providing insights into the reaction mechanism. For instance, oxidation with hydrogen peroxide under near-physiological conditions is generally slow, with half-lives that can extend to hundreds of hours. acs.orgacs.orgresearchgate.net In contrast, stronger oxidants like hypochlorite (B82951) can oxidize thioethers to sulfoxides in seconds and to sulfones in minutes under similar conditions. acs.orgacs.orgresearchgate.net The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups decrease it. researchgate.net

Table 1: Kinetic Data for the Oxidation of Various Aryl Thioethers with H₂O₂ This table presents representative kinetic data for the oxidation of different aryl thioethers to provide a comparative context for the reactivity of 4-fluoro-2-(methylthio)benzoic acid.

| Thioether | Oxidizing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Thioanisole (B89551) | H₂O₂ | 2.53 x 10⁻³ | researchgate.net |

| 4-Methoxythioanisole | H₂O₂ | 1.28 x 10⁻² | researchgate.net |

| 4-Chlorothioanisole | H₂O₂ | (Rate decreased compared to thioanisole) | researchgate.net |

Alkylation and Sulfonium (B1226848) Salt Formation

The sulfur atom of the methylthio group in 4-fluoro-2-(methylthio)benzoic acid possesses a lone pair of electrons, making it nucleophilic and capable of undergoing alkylation to form sulfonium salts. These salts are versatile intermediates in organic synthesis, acting as alkylating or arylating agents. researchgate.net

The formation of a sulfonium salt involves the reaction of the thioether with an alkylating agent, such as an alkyl halide or a triflate. The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent.

While specific studies on the alkylation of 4-fluoro-2-(methylthio)benzoic acid are not extensively documented, the general reactivity of aryl thioethers suggests that this transformation is feasible. The resulting sulfonium salt, a trialkyl- or aryldialkylsulfonium species, would be a charged molecule with altered solubility and reactivity compared to the parent thioether. The presence of the electron-withdrawing carboxylic acid and fluorine atom on the aromatic ring would be expected to decrease the nucleophilicity of the sulfur atom, potentially requiring more forcing conditions for alkylation compared to electron-rich aryl thioethers.

Intermolecular and Intramolecular Reaction Dynamics

The presence of both a carboxylic acid and a methylthio group on the same aromatic ring allows for interesting intermolecular and intramolecular interactions in 4-fluoro-2-(methylthio)benzoic acid.

Intermolecular Interactions: Like other benzoic acid derivatives, 4-fluoro-2-(methylthio)benzoic acid can form hydrogen-bonded dimers in the solid state and in non-polar solvents. scispace.comcdnsciencepub.com The strength of this intermolecular hydrogen bonding is influenced by the substituents on the aromatic ring. cdnsciencepub.com The fluorine atom and the methylthio group can modulate the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby affecting the strength of these intermolecular interactions. nih.govmdpi.com

Intramolecular Reactions: The ortho positioning of the methylthio and carboxylic acid groups creates the potential for intramolecular reactions. For instance, derivatives of 2-thiobenzoic acids can undergo intramolecular cyclization to form benzothiopyranones or related heterocyclic systems. nih.govrsc.orgrsc.org While the methyl group on the sulfur in 4-fluoro-2-(methylthio)benzoic acid prevents direct cyclization involving the sulfur atom in its reduced state, oxidation to the sulfoxide or sulfone could potentially facilitate intramolecular processes under certain conditions. For example, intramolecular nucleophilic substitution at the sulfur atom of a sulfone has been observed in related systems. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

The detailed mechanisms of the reactions involving 4-fluoro-2-(methylthio)benzoic acid can be elucidated using advanced techniques such as kinetic analysis and isotopic labeling. nih.govnumberanalytics.com

Kinetic Studies: Kinetic studies are invaluable for determining the rate-determining step of a reaction and for understanding the influence of various parameters, such as reactant concentrations, temperature, and catalysts. For the oxidation of thioethers, kinetic studies have revealed that the mechanism can vary depending on the oxidant. For example, the oxidation of aryl thioethers by hydrogen peroxide often follows second-order kinetics, being first order in both the thioether and the oxidant. acs.orgresearchgate.net Hammett plots, which correlate reaction rates with substituent electronic effects, can provide evidence for the nature of the transition state. researchgate.net For the oxidation of 4-fluoro-2-(methylthio)benzoic acid, a kinetic study would likely show a retardation of the rate compared to unsubstituted thioanisole due to the electron-withdrawing nature of the fluorine and carboxyl groups.

Isotopic Labeling Studies: Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. numberanalytics.comchemrxiv.org In the context of the oxidation of 4-fluoro-2-(methylthio)benzoic acid, ¹⁸O-labeling studies could be employed to determine the source of the oxygen atom in the resulting sulfoxide and sulfone. For example, by using H₂¹⁸O₂ as the oxidant, one could determine if the oxygen atom is transferred directly from the peroxide to the sulfur. Such studies have been instrumental in confirming the mechanism of oxidation for many thioethers, often revealing the formation of intermediate species like sulfenic acids (RSOH). nih.govnih.govacs.org

Derivatization and Functionalization Strategies for 4 Fluoro 2 Methylthio Benzoic Acid

Synthesis of Ester and Amide Derivatives from 4-Fluoro-2-(methylthio)benzoic acid

The carboxylic acid group of 4-fluoro-2-(methylthio)benzoic acid is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in altering the compound's physical and chemical properties and for its incorporation into larger molecular frameworks.

Esterification:

Standard acid-catalyzed esterification procedures can be effectively applied to 4-fluoro-2-(methylthio)benzoic acid. The reaction typically involves heating the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), or an organosulfonic acid like p-toluenesulfonic acid (PTSA). For example, the reaction with ethanol (B145695) would yield ethyl 4-fluoro-2-(methylthio)benzoate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol.

An alternative and often milder method for esterification involves the use of diazomethane. This reagent selectively methylates carboxylic acids to produce methyl esters. diva-portal.org The reaction is typically fast and proceeds at room temperature, offering a high-yielding route to methyl 4-fluoro-2-(methylthio)benzoate.

Amidation:

The synthesis of amides from 4-fluoro-2-(methylthio)benzoic acid can be achieved through several methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoro-2-(methylthio)benzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

Direct condensation of the carboxylic acid with an amine is also possible using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by activating the carboxylic acid. More recently, methods using titanium tetrachloride (TiCl₄) as a mediator for the direct amidation of carboxylic acids have been developed. nih.gov Solvent-free methods, for instance, using boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335) or an amine, present a greener alternative. researchgate.net

A practical application demonstrating the conversion of the carboxylic acid to an amide precursor involves the synthesis of 4-fluoro-2-(methylthio)benzylamine. In this multi-step process, 4-fluoro-2-(methylthio)benzoic acid can be reduced to the corresponding benzyl (B1604629) alcohol, which is then converted to the benzylamine. This amine can subsequently be acylated to form various amide derivatives. tandfonline.com

Transformations Involving the Aromatic Core of 4-Fluoro-2-(methylthio)benzoic acid

The aromatic ring of 4-fluoro-2-(methylthio)benzoic acid is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional substituents.

Electrophilic Aromatic Substitution:

The directing effects of the existing substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution. The carboxylic acid group is a deactivating group and a meta-director. The fluorine atom is a deactivating but ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The methylthio group is an activating ortho-, para-director. The interplay of these directing effects will determine the position of substitution. Given that the positions ortho and para to the activating methylthio group are already substituted (one with a fluorine and the other with the carboxylic acid), electrophilic substitution is likely to be challenging and may require forcing conditions. The most probable site for substitution would be directed by the strongest activating group, the methylthio group, to the available ortho position (C3) or para position (C5), though steric hindrance and the deactivating effect of the other groups will influence the outcome.

Nucleophilic Aromatic Substitution:

The fluorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution (SNA_r), particularly when the ring is activated by electron-withdrawing groups. libretexts.org In 4-fluoro-2-(methylthio)benzoic acid, the carboxylic acid group provides some electron-withdrawing character. SNA_r reactions are generally favored when there are strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). A related synthesis of 4-fluoro-2-(methylthio)benzonitrile from 2,4-difluorobenzonitrile (B34149) proceeds via selective nucleophilic displacement of the 2-fluoro group by methanethiolate (B1210775), demonstrating the feasibility of such transformations on a similar core structure. tandfonline.com This suggests that under appropriate conditions, the fluorine atom in 4-fluoro-2-(methylthio)benzoic acid could potentially be displaced by strong nucleophiles.

Chemical Modifications of the Methylthio Group

The methylthio group (-SCH₃) is a versatile functional handle that can be readily modified, primarily through oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone:

The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide (-SOCH₃) and subsequently a sulfone (-SO₂CH₃). This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.

Common oxidizing agents for the conversion to the sulfoxide include one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The use of two or more equivalents of a stronger oxidizing agent, such as m-CPBA, will typically lead to the full oxidation to the sulfone. tandfonline.com For instance, the oxidation of the related 4-fluoro-2-(methylthio)benzonitrile to the corresponding sulfone is achieved in high yield using m-CPBA in dichloromethane. tandfonline.com Similar conditions can be applied to 4-fluoro-2-(methylthio)benzoic acid to yield 4-fluoro-2-(methylsulfinyl)benzoic acid or 4-fluoro-2-(methylsulfonyl)benzoic acid. bldpharm.com Environmentally benign methods using air as the oxidant in the presence of a catalyst have also been developed for the oxidation of methylthio-substituted benzoic acids. conicet.gov.ar

These oxidized derivatives are valuable intermediates in their own right. For example, 4-fluoro-2-(methylsulfonyl)benzoic acid is a known building block. bldpharm.com

Generation of Polyfunctionalized Analogs and Core Structures

The strategic combination of the derivatization reactions described above allows for the generation of a wide variety of polyfunctionalized analogs of 4-fluoro-2-(methylthio)benzoic acid. For instance, a sequence involving esterification of the carboxylic acid, followed by oxidation of the methylthio group, and subsequent electrophilic aromatic substitution could lead to highly substituted and functionalized aromatic compounds.

The development of such analogs is exemplified by the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone, which are precursors for HIV-1 integrase inhibitors. tandfonline.com This demonstrates how the initial scaffold of 4-fluoro-2-(methylthio)benzoic acid can be elaborated into more complex and biologically relevant molecules.

The table below illustrates some of the potential polyfunctionalized analogs that can be synthesized from 4-fluoro-2-(methylthio)benzoic acid.

| Starting Material | Reaction | Product |

| 4-Fluoro-2-(methylthio)benzoic acid | Esterification with Methanol (B129727) | Methyl 4-fluoro-2-(methylthio)benzoate |

| 4-Fluoro-2-(methylthio)benzoic acid | Amidation with Ammonia | 4-Fluoro-2-(methylthio)benzamide |

| 4-Fluoro-2-(methylthio)benzoic acid | Oxidation (1 equiv. m-CPBA) | 4-Fluoro-2-(methylsulfinyl)benzoic acid |

| 4-Fluoro-2-(methylthio)benzoic acid | Oxidation (2 equiv. m-CPBA) | 4-Fluoro-2-(methylsulfonyl)benzoic acid |

| Methyl 4-fluoro-2-(methylthio)benzoate | Oxidation (2 equiv. m-CPBA) | Methyl 4-fluoro-2-(methylsulfonyl)benzoate |

Divergent Synthetic Strategies from 4-Fluoro-2-(methylthio)benzoic acid as a Platform

4-Fluoro-2-(methylthio)benzoic acid serves as an excellent platform for divergent synthesis, where a single starting material is converted into a library of structurally diverse compounds. The orthogonal reactivity of its three functional groups allows for selective transformations in a controlled manner.

A divergent synthetic strategy can be designed by first choosing which functional group to modify. For example:

Strategy 1: Initial Carboxylic Acid Derivatization: The carboxylic acid can be converted into an ester or an amide. These derivatives can then undergo further transformations at the methylthio group (e.g., oxidation) or the aromatic ring (e.g., nucleophilic substitution of the fluorine).

Strategy 2: Initial Methylthio Group Modification: The methylthio group can be oxidized to the sulfoxide or sulfone. The resulting compounds, with their altered electronic properties, can then be subjected to derivatization of the carboxylic acid or further functionalization of the aromatic ring.

Strategy 3: Initial Aromatic Ring Functionalization: If a suitable reaction is identified, the aromatic ring can be further substituted. The new derivative can then be modified at the carboxylic acid and methylthio positions.

The synthesis of precursors for HIV-1 integrase inhibitors from 4-fluoro-2-(methylthio)benzoic acid is a prime example of its use as a synthetic platform. tandfonline.com This work highlights how the molecule can be systematically elaborated to achieve a specific, complex target. The ability to selectively modify each of the three functional groups makes 4-fluoro-2-(methylthio)benzoic acid a valuable building block for the construction of diverse chemical libraries for drug discovery and other applications.

Applications of 4 Fluoro 2 Methylthio Benzoic Acid As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The distinct functional groups of 4-fluoro-2-(methylthio)benzoic acid allow for a range of chemical transformations, making it a valuable starting material for multi-step syntheses. The carboxylic acid group can readily undergo standard reactions such as esterification or amidation to link the molecule to other synthetic fragments. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, which alters the electronic properties and steric profile of the molecule.

The strategic placement of the substituents on the aromatic ring guides further reactions. For instance, related di-substituted benzoic acids, such as 4-fluoro-2-iodobenzoic acid, serve as versatile building blocks for synthesizing bioactive bicyclic molecules through processes like Sonogashira coupling. ossila.com Similarly, the functional handles on 4-fluoro-2-(methylthio)benzoic acid enable its integration into complex molecular scaffolds intended for various applications in medicinal chemistry and materials science.

Precursor for the Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and 4-fluoro-2-(methylthio)benzoic acid is a key precursor for certain classes of these molecules. Specifically, it is well-suited for the synthesis of fluorine-substituted benzo[d]isothiazol-3(2H)-ones and benzo[e] bldpharm.comthiazin-4-ones. Research has shown that 2-mercaptobenzoic acids are effective starting materials for constructing these heterocyclic systems through intramolecular bond formation. mdpi.com

The synthesis typically involves the demethylation of 4-fluoro-2-(methylthio)benzoic acid to the corresponding 4-fluoro-2-mercaptobenzoic acid. This intermediate can then undergo intramolecular cyclization reactions. For example, a copper-catalyzed intramolecular N–S bond formation can yield benzo[d]isothiazol-3(2H)-one derivatives. mdpi.com These heterocyclic scaffolds are found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. mdpi.com

Role in the Production of Advanced Fine Chemicals and Intermediates

As a multi-functionalized aromatic compound, 4-fluoro-2-(methylthio)benzoic acid serves as an important intermediate in the production of advanced fine chemicals. cymitquimica.com The presence of both a fluorine atom and a sulfur-containing group makes it particularly valuable for creating specialty chemicals where these elements are desired to fine-tune the final product's properties.

Fluorinated benzoic acid derivatives are recognized as crucial intermediates for pharmaceuticals and agrochemicals. cymitquimica.comossila.com For example, the related compound 4-fluoro-2-methylbenzoic acid is an important raw material for electronic chemical photoinitiators and a medicinal intermediate. google.com The unique substitution pattern of 4-fluoro-2-(methylthio)benzoic acid allows for its use in creating complex active pharmaceutical ingredients (APIs) and other high-value chemical products. dagaglobal.com

Application in Ligand Design and Organocatalysis

In the field of coordination chemistry, the structure of 4-fluoro-2-(methylthio)benzoic acid offers potential for its use in ligand design. The carboxylic acid group and the sulfur atom of the methylthio group can both act as coordination sites for metal ions, potentially forming stable chelate complexes. The fluorine atom can be used to electronically modulate the properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity.

Furthermore, benzoic acid derivatives are themselves a class of organocatalysts. ua.es While specific research into the catalytic activity of 4-fluoro-2-(methylthio)benzoic acid is not widely documented, its structural motifs are present in other known organocatalytic systems. For example, benzoic acids have been used in combination with other catalysts to promote enantioselective reactions. unibo.it

Integration into Precursors for Chemical Materials

The development of advanced materials often relies on highly functionalized organic molecules. Fluorinated aromatic compounds are used in the synthesis of materials with specific electronic or physical properties, such as those used in organic light-emitting diodes (OLEDs) and specialty polymers. bldpharm.com The substitution pattern of 4-fluoro-2-(methylthio)benzoic acid makes it a candidate for use as a monomer or a precursor to a monomer for polymerization reactions. Its integration into a polymer chain could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Related fluorinated benzoic acids are considered valuable for producing specialty chemicals and materials.

Computational and Theoretical Investigations of 4 Fluoro 2 Methylthio Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoro-2-(methylthio)benzoic acid, these calculations, typically employing Density Functional Theory (DFT), reveal the distribution of electrons and the energies of molecular orbitals, which are crucial determinants of its chemical behavior.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for 4-Fluoro-2-(methylthio)benzoic acid are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds such as 2-(methylthio)benzoic acid and 4-fluorobenzoic acid. For instance, a theoretical study on 2-(methylthio)benzoic acid revealed its HOMO-LUMO energy gap. dntb.gov.ua The introduction of a fluorine atom at the 4-position is expected to influence these orbital energies. Fluorine is an electronegative atom, which would likely lower the energy of both the HOMO and LUMO. The effect on the HOMO-LUMO gap, and thus the reactivity, would depend on the relative magnitude of this stabilization. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Property | 2-(methylthio)benzoic acid (Analog) | Expected Influence of 4-Fluoro Substitution |

| HOMO Energy | Value from analog study dntb.gov.ua | Lowering of energy level |

| LUMO Energy | Value from analog study dntb.gov.ua | Lowering of energy level |

| HOMO-LUMO Gap | Calculated from analog data dntb.gov.ua | Potential for slight modification |

Note: The data for 2-(methylthio)benzoic acid is based on existing theoretical studies and serves as a proxy for understanding the properties of 4-Fluoro-2-(methylthio)benzoic acid.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Conformational Analysis and Energetic Landscapes of 4-Fluoro-2-(methylthio)benzoic acid

The presence of rotatable bonds in 4-Fluoro-2-(methylthio)benzoic acid, specifically the C-S bond of the methylthio group and the C-C bond connecting the carboxylic acid to the ring, allows for the existence of different conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

Studies on ortho-substituted benzoic acids have shown that the orientation of the carboxylic acid group (cis or trans with respect to the ortho substituent) significantly affects the conformer's stability. nih.gov For 4-Fluoro-2-(methylthio)benzoic acid, the interaction between the methylthio group and the carboxylic acid group will be a key determinant of the preferred conformation. Steric hindrance and potential intramolecular hydrogen bonding can influence the energetic landscape. The planarity of the molecule can also be affected by these interactions. Computational studies on 2-substituted benzoic acids have revealed that some substituents can cause the carboxylic group to be non-planar with the benzene (B151609) ring. researchgate.net

| Conformer Feature | Expected Influence on Stability |

| Orientation of COOH group (cis/trans) | Significant impact on energy due to interaction with the ortho-methylthio group. |

| Rotation around the C-S bond | Different rotational isomers with varying steric interactions. |

| Intramolecular interactions | Potential for weak hydrogen bonds influencing conformational preference. |

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.

Transition State Characterization and Reaction Barrier Calculations

For a given reaction of 4-Fluoro-2-(methylthio)benzoic acid, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical factor in determining the reaction rate.

For example, in a potential esterification reaction, theoretical calculations could model the approach of an alcohol, the formation of the tetrahedral intermediate, and the subsequent elimination of water. The calculated energy profile would reveal the rate-determining step of the reaction. Similarly, for reactions involving the methylthio group, such as oxidation, computational studies can elucidate the mechanism and predict the feasibility of different reaction pathways.

Prediction of Reactivity Sites and Regioselectivity

Theoretical calculations can predict the most likely sites for chemical reactions to occur. For electrophilic aromatic substitution reactions, the calculated charge distribution and frontier orbital densities on the benzene ring can indicate the preferred positions of attack (ortho, meta, or para to the existing substituents).

In 4-Fluoro-2-(methylthio)benzoic acid, the directing effects of the fluoro and methylthio groups are crucial. The fluorine atom is an ortho, para-director, while the methylthio group is also generally considered an ortho, para-director. However, the presence of the bulky methylthio group at the 2-position might sterically hinder attack at the adjacent positions. The carboxylic acid group is a meta-director. Computational analysis of the electron density and Fukui functions can provide a quantitative prediction of the regioselectivity for various reactions.

Intermolecular Interactions and Solvation Effects Modeling

Computational modeling provides crucial insights into the non-covalent forces that govern the behavior of 4-Fluoro-2-(methylthio)benzoic acid in various environments. Understanding its intermolecular interactions is key to predicting its crystal structure, physical properties, and interactions with biological targets. Similarly, modeling solvation effects is essential for predicting its solubility and behavior in different media.

Intermolecular Interactions

The molecular structure of 4-Fluoro-2-(methylthio)benzoic acid, featuring a carboxylic acid group, a fluorine atom, a methylthio group, and an aromatic ring, allows for a diverse range of intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these non-covalent forces. nih.gov While direct studies on this specific molecule are not prevalent, analysis of related structures provides a strong basis for predicting its interaction profile. mdpi.comresearchgate.netmdpi.com

The primary intermolecular interactions expected for 4-Fluoro-2-(methylthio)benzoic acid are:

Hydrogen Bonding: The most significant interaction is the formation of strong hydrogen bonds via the carboxylic acid moiety. Like other benzoic acid derivatives, it is expected to form a cyclic dimer through O-H···O hydrogen bonds between the carboxyl groups of two molecules. mdpi.comnih.gov This is a dominant feature in the crystal structures of most carboxylic acids.

Halogen Bonding and Weak C-H···F Interactions: The fluorine substituent can act as a weak hydrogen bond acceptor. Computational studies on fluorinated aromatic compounds have identified C-H···F interactions as contributors to crystal packing. researchgate.net

Sulfur-involved Interactions: The methylthio group can participate in weak C-H···S hydrogen bonds. Furthermore, the sulfur atom's lone pairs can engage in other non-covalent interactions that influence molecular conformation and packing. mdpi.comresearchgate.net

The relative strengths and geometries of these interactions are typically evaluated using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT), which can dissect the interaction energies into electrostatic, exchange, induction, and dispersion components. mdpi.commdpi.com

Table 1: Potential Intermolecular Interactions in 4-Fluoro-2-(methylthio)benzoic acid

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Relative Strength | Computational Investigation Method |

| Hydrogen Bond | Carboxyl (-COOH) | Carboxyl (-COOH) | Strong | DFT, QTAIM mdpi.com |

| C-H···F Interaction | Aromatic C-H | Fluorine (-F) | Weak | Hirshfeld Surface Analysis, DFT researchgate.net |

| C-H···S Interaction | Methyl/Aromatic C-H | Sulfur (-SCH₃) | Weak | Hirshfeld Surface Analysis, NCI Plot mdpi.com |

| C-H···O Interaction | Methyl/Aromatic C-H | Carbonyl Oxygen | Weak | CrystalExplorer, DFT ucl.ac.uk |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate | DFT-D, SAPT mdpi.comnih.gov |

Solvation Effects Modeling

The solubility and conformational stability of 4-Fluoro-2-(methylthio)benzoic acid in different solvents are computationally investigated by modeling solvation effects. These models are critical for understanding its behavior in both aqueous (biological) and non-polar (organic synthesis) environments.

The most common approach involves combining quantum mechanical calculations with a solvation model. cdnsciencepub.com Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM, CPCM), are widely used. researchgate.netpreprints.org In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of the free energy of solvation (ΔG_solv), which is the energy change associated with transferring a molecule from the gas phase to the solvent.

For 4-Fluoro-2-(methylthio)benzoic acid, key factors influencing its solvation are:

The polar carboxylic acid group, which will interact favorably with polar solvents like water through hydrogen bonding.

The fluorinated aromatic ring and the methylthio group, which contribute to the molecule's lipophilicity and favor interactions with non-polar solvents like toluene (B28343) or hexane. researchgate.netacs.org

DFT calculations (e.g., using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p)) are performed to obtain the electronic structure and energy of the molecule in the gas phase and within the solvent continuum. preprints.orgacs.org The difference in energy provides the solvation free energy. Molecular dynamics (MD) simulations with explicit solvent molecules can also be used for a more detailed, albeit computationally intensive, analysis of specific solute-solvent interactions. ucl.ac.uk

Table 2: Illustrative Solvation Free Energies (ΔG_solv) for 4-Fluoro-2-(methylthio)benzoic acid in Different Solvents (Conceptual)

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected ΔG_solv (kcal/mol) | Primary Solute-Solvent Interactions |

| Water | Polar, Protic | ~80 | Highly Favorable (Negative) | Hydrogen bonding (COOH), Dipole-dipole |

| Dimethyl Sulfoxide (B87167) (DMSO) | Polar, Aprotic | ~47 | Favorable (Negative) | Dipole-dipole |

| Toluene | Non-polar | ~2.4 | Less Favorable (Slightly Negative/Positive) | Dispersion forces (van der Waals) |

| Hexane | Non-polar | ~1.9 | Unfavorable (Positive) | Dispersion forces (van der Waals) |

Note: The ΔG_solv values are conceptual and serve to illustrate the expected trend. Actual values would require specific DFT calculations with a chosen solvation model.

Advanced Analytical Methodologies for Research and Elucidation of 4 Fluoro 2 Methylthio Benzoic Acid

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and observing chemical transformations in real-time. For 4-Fluoro-2-(methylthio)benzoic acid, a combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray diffraction provides a holistic understanding of its chemical nature.

High-Resolution Multi-Nuclear NMR Spectroscopy for Reaction Monitoring and Stereochemical Analysis

High-resolution multi-nuclear NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of 4-Fluoro-2-(methylthio)benzoic acid and for monitoring the progress of reactions involving this compound. Key nuclei for observation include ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. For 4-Fluoro-2-(methylthio)benzoic acid, distinct signals are expected for the aromatic protons and the methyl protons of the thioether group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing fluorine atom and the sulfur-linked methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the fluorine, sulfur, and carboxylic acid groups exhibiting characteristic shifts.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and specific technique. wikipedia.org The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom in 4-Fluoro-2-(methylthio)benzoic acid is highly sensitive to its electronic environment, and any changes in the molecular structure during a reaction would be readily observed in the ¹⁹F NMR spectrum. nih.govacs.org

Reaction Monitoring and Stereochemical Analysis: By acquiring NMR spectra at various time points during a chemical reaction, the consumption of starting materials and the formation of intermediates and products can be tracked quantitatively. This is invaluable for mechanistic studies. While 4-Fluoro-2-(methylthio)benzoic acid itself is achiral, if it were to react to form a chiral product, diastereomeric intermediates could potentially be distinguished by high-resolution NMR, providing insight into the stereochemical course of the reaction.

Predicted NMR Data for 4-Fluoro-2-(methylthio)benzoic acid:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10-13 | Singlet (broad) | -COOH |

| ¹H | ~7.8-8.1 | Multiplet | Aromatic-H |

| ¹H | ~7.0-7.3 | Multiplet | Aromatic-H |

| ¹H | ~2.5 | Singlet | -SCH₃ |

| ¹³C | ~165-170 | Singlet | -COOH |

| ¹³C | ~160-165 (d, ¹JCF) | Doublet | C-F |

| ¹³C | ~140-145 | Singlet | C-SCH₃ |

| ¹³C | ~115-135 | Multiplets | Aromatic-C |

| ¹³C | ~15-20 | Singlet | -SCH₃ |

| ¹⁹F | ~ -110 to -120 | Multiplet | Ar-F |

Note: These are predicted values based on known substituent effects on benzene (B151609) rings. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor their transformation during a reaction.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum of 4-Fluoro-2-(methylthio)benzoic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, C-F stretching, and various vibrations of the aromatic ring. docbrown.infoquora.com Changes in the intensity or position of these bands can indicate the progress of a reaction. For example, the disappearance of the broad O-H band could signify the conversion of the carboxylic acid to an ester or amide.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4-Fluoro-2-(methylthio)benzoic acid, Raman spectroscopy would be useful for observing the C-S stretching of the methylthio group and the symmetric breathing modes of the aromatic ring. acs.orgresearchgate.netresearchgate.net The low-frequency modes in the Raman spectrum can also provide information about the conformation of the molecule. nih.gov

Characteristic Vibrational Frequencies for 4-Fluoro-2-(methylthio)benzoic acid:

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak |

| Aromatic C-H | C-H stretch | 3100-3000 | Strong |

| Methyl | C-H stretch | 2980-2850 | Strong |

| Carbonyl | C=O stretch | 1710-1680 | Moderate |

| Aromatic Ring | C=C stretch | 1600, 1580, 1450 | Strong |

| Carboxylic Acid | C-O stretch/O-H bend | 1440-1395, 1320-1210 | Moderate |

| Aromatic C-F | C-F stretch | 1250-1100 | Moderate |

| Methylthio | C-S stretch | 700-600 | Strong |

Note: These are typical frequency ranges and the exact positions can vary.

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for analyzing complex mixtures.

Molecular Formula Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its elemental formula. This is a crucial step in confirming the identity of 4-Fluoro-2-(methylthio)benzoic acid.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can aid in structural elucidation. For 4-Fluoro-2-(methylthio)benzoic acid, characteristic losses would be expected, such as the loss of a methyl radical (•CH₃), a methylthio radical (•SCH₃), a hydroxyl radical (•OH), or a carboxyl group (•COOH). aip.orglibretexts.org

Isotopic Labeling Studies: HRMS is an ideal tool for studies involving isotopically labeled compounds. For example, if a reaction is performed using a labeled precursor, the position of the label in the product can be determined by analyzing the m/z values of the fragment ions. This can provide detailed mechanistic insights that are otherwise difficult to obtain.

Complex Mixture Analysis: When coupled with a separation technique like HPLC or GC, HRMS can identify and quantify the components of complex reaction mixtures with high sensitivity and selectivity. This is particularly useful for identifying minor byproducts and reaction intermediates.

Predicted Mass Spectrometry Fragmentation for 4-Fluoro-2-(methylthio)benzoic acid:

| m/z (Predicted) | Ion | Possible Fragmentation Pathway |

| 186 | [M]⁺• | Molecular Ion |

| 171 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 169 | [M - •OH]⁺ | Loss of a hydroxyl radical |

| 141 | [M - •COOH]⁺ | Loss of the carboxyl group |

| 139 | [M - •SCH₃]⁺ | Loss of a methylthio radical |

Note: These are plausible fragmentation pathways. The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Diffraction Analysis of Reaction Intermediates and Co-crystals (focused on reactivity/mechanism)

X-ray diffraction (XRD) on single crystals provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. conicet.gov.armanchester.ac.uknih.govrsc.org

Structural Confirmation: A single-crystal XRD structure would provide ultimate confirmation of the connectivity and stereochemistry of 4-Fluoro-2-(methylthio)benzoic acid.

Mechanistic Insights from Intermediates: If a stable reaction intermediate can be crystallized, its XRD structure can provide invaluable information about the reaction mechanism. For example, the geometry of the intermediate could reveal the trajectory of an incoming reagent or the nature of a transiently formed bond.

Co-crystal Analysis: The formation of co-crystals between 4-Fluoro-2-(methylthio)benzoic acid and other molecules (e.g., reactants, catalysts, or intermediates) can be studied by XRD. The intermolecular interactions observed in the co-crystal, such as hydrogen bonding or π-stacking, can provide clues about the interactions that are important in the reaction mechanism. rsc.org For instance, the way the benzoic acid dimerizes or interacts with a base can be elucidated.

Hypothetical Crystallographic Data for 4-Fluoro-2-(methylthio)benzoic acid:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Z | 4 |

Note: These values are hypothetical and based on typical values for similar small organic molecules.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 4-Fluoro-2-(methylthio)benzoic acid from reaction mixtures and for assessing its purity.

Advanced High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-Fluoro-2-(methylthio)benzoic acid. nih.govosti.govnih.govresearchgate.netresearchgate.net

Method Development: A reversed-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for controlling the retention of the acidic analyte. ijcce.ac.ir Gradient elution, where the composition of the mobile phase is changed during the run, would likely be employed to achieve good separation of the target compound from any impurities.

Purity Profiling: A validated HPLC method can be used to determine the purity of a sample of 4-Fluoro-2-(methylthio)benzoic acid by separating it from any related substances, such as starting materials, byproducts, or degradation products. The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of 4-Fluoro-2-(methylthio)benzoic acid and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined from its peak area using this calibration curve. The method must be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.com

Example HPLC Method Parameters for 4-Fluoro-2-(methylthio)benzoic acid:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for a specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 4-Fluoro-2-(methylthio)benzoic acid, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is an essential prerequisite to convert the non-volatile acid into a more volatile form suitable for GC analysis. sigmaaldrich.comscience.gov The primary target for derivatization is the carboxylic acid functional group, which can be readily converted into a less polar and more volatile ester.

Common derivatization strategies include:

Alkylation/Esterification: This involves converting the carboxylic acid to its corresponding methyl, ethyl, or other alkyl ester. Reagents like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, or more potent alkylating agents like methyl iodide, can be used. nih.gov

Silylation: This is a highly effective method where active hydrogens, such as the one in the carboxylic acid group, are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. sigmaaldrich.comnih.govtcichemicals.com

Acylation: This method can also be employed, though it is more common for hydroxyl and amino groups. nih.gov

Once derivatized, GC-MS analysis provides detailed information. The gas chromatograph separates the derivatized target compound from volatile byproducts that may be present from the synthesis or degradation processes. epa.gov The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. researchgate.net This is particularly useful for identifying impurities such as precursors, isomers (e.g., 2-methyl-4-(methylthio)benzoic acid), or side-reaction products like sulfoxides or sulfones formed via oxidation of the methylthio group. researchgate.netresearchgate.net Alkaline permethylation is another specialized technique that can convert sulfur-containing compounds into stable thioanisole (B89551) derivatives for GC/MS analysis. nih.govnih.gov

| Derivatization Technique | Typical Reagent(s) | Target Functional Group | Potential Volatile Byproducts Detectable |

|---|---|---|---|

| Esterification | Methanol/H+, Diazomethane | Carboxylic Acid | Volatile precursors, other benzoic acid derivatives |

| Silylation | BSTFA, MSTFA, TMCS | Carboxylic Acid | Degradation products, related thioanisoles |

| Alkaline Permethylation | CH3I / NaOH | Thioether, Carboxylic Acid | Thioanisole derivatives, dimethoxythioanisoles |

Chiral Chromatography for Enantiomeric Excess Determination in Derivatives